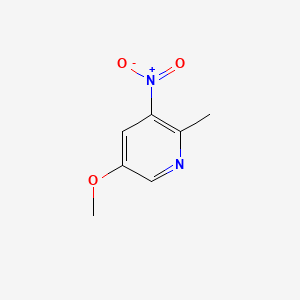

5-Methoxy-2-methyl-3-nitropyridine

Description

BenchChem offers high-quality 5-Methoxy-2-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-7(9(10)11)3-6(12-2)4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPXKWMHPTTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 5-Methoxy-2-methyl-3-nitropyridine

Abstract

This technical guide presents a comprehensive, albeit theoretical, pathway for the synthesis of 5-Methoxy-2-methyl-3-nitropyridine, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Given the absence of a well-documented, direct synthetic protocol in the current body of scientific literature, this document provides a proposed two-step synthetic route, commencing with the synthesis of the precursor, 5-methoxy-2-methylpyridine, followed by its nitration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and strategies for characterization and purification. The proposed methodologies are grounded in established principles of heterocyclic chemistry and are supported by references to analogous transformations.

Introduction: The Rationale for a Proposed Synthesis

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of specific substituents, such as methoxy, methyl, and nitro groups, can significantly modulate the electronic properties, reactivity, and biological activity of the pyridine ring. The target molecule, 5-Methoxy-2-methyl-3-nitropyridine, is a prime example of a highly functionalized pyridine with potential as a key intermediate in the synthesis of more complex molecular architectures.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis is divided into two main stages:

-

Step 1: Synthesis of the Starting Material: 5-Methoxy-2-methylpyridine.

-

Step 2: Nitration of 5-Methoxy-2-methylpyridine to Yield 5-Methoxy-2-methyl-3-nitropyridine.

This section will delve into the mechanistic considerations and detailed experimental protocols for each step.

Step 1: Synthesis of 5-Methoxy-2-methylpyridine

The synthesis of the starting material, 5-methoxy-2-methylpyridine (also known as 5-methoxy-2-picoline), is a critical first step. A plausible and efficient method for its preparation is the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-methoxypyridine, with an organometallic methylating agent, or alternatively, the methoxylation of a commercially available halomethylpyridine. A particularly accessible route involves the methoxylation of 2-chloro-5-methylpyridine.

Mechanistic Considerations for Methoxylation

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the chloro substituent, activates the 2-position for nucleophilic attack by the methoxide ion. The reaction is typically carried out in the presence of a copper catalyst, which facilitates the substitution.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylpyridine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylpyridine | 127.57 | 10.0 g | 0.078 |

| Sodium Methoxide | 54.02 | 6.3 g | 0.117 |

| Copper(I) Iodide | 190.45 | 0.74 g | 0.0039 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Toluene (anhydrous) | 92.14 | 50 mL | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine (10.0 g, 0.078 mol), sodium methoxide (6.3 g, 0.117 mol), and copper(I) iodide (0.74 g, 0.0039 mol).

-

Add anhydrous methanol (100 mL) and anhydrous toluene (50 mL) to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol and toluene.

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-2-methylpyridine.

Step 2: Nitration of 5-Methoxy-2-methylpyridine

The nitration of the pyridine ring, particularly one bearing electron-donating substituents, is a challenging transformation that often requires harsh conditions and can lead to a mixture of regioisomers. The directing effects of the methyl and methoxy groups must be carefully considered.

Regioselectivity in the Nitration of 2,5-Disubstituted Pyridines

The nitration of 5-methoxy-2-methylpyridine is an electrophilic aromatic substitution reaction. The directing effects of the substituents are as follows:

-

2-Methyl group: An activating, ortho-, para- director. It will direct the incoming electrophile (the nitronium ion, NO2+) to the 3- and 6-positions.

-

5-Methoxy group: A strongly activating, ortho-, para- director. It will direct the incoming electrophile to the 4- and 6-positions.

Based on these directing effects, the potential regioisomers are:

-

3-Nitro isomer (Target): Directed by the methyl group.

-

4-Nitro isomer: Directed by the methoxy group.

-

6-Nitro isomer: Directed by both the methyl and methoxy groups.

Therefore, the formation of a mixture of these isomers is highly probable, with the 6-nitro isomer potentially being a significant byproduct due to the synergistic directing effects of both substituents. The precise ratio of these isomers will be highly dependent on the reaction conditions, particularly the temperature and the nature of the nitrating agent.

Experimental Protocol: Nitration of 5-Methoxy-2-methylpyridine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxy-2-methylpyridine | 123.15 | 5.0 g | 0.041 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 3.5 mL | ~0.082 |

Procedure:

-

Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be readily available for temperature control.

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (20 mL).

-

Cool the sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 5-methoxy-2-methylpyridine (5.0 g, 0.041 mol) dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.

-

Add the cold nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over a period of 30-45 minutes, maintaining the internal temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. This step is highly exothermic and should be performed with caution.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification and Characterization

The crude product from the nitration step is expected to be a mixture of regioisomers. The separation and characterization of the desired 5-Methoxy-2-methyl-3-nitropyridine is a critical and potentially challenging step.

Purification Strategy

-

Column Chromatography: Silica gel column chromatography is the most likely method for separating the isomeric products. A solvent system with a gradient of hexane and ethyl acetate should be effective. The polarity of the nitro-substituted pyridines will vary depending on the position of the nitro group, which should allow for their separation. Careful monitoring of the fractions by TLC is essential.

Characterization of 5-Methoxy-2-methyl-3-nitropyridine

The unambiguous identification of the desired 3-nitro isomer requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will be the most informative for distinguishing between the isomers. For the target 3-nitro isomer, two aromatic protons will be observed. The proton at the 4-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The chemical shifts of these protons will be influenced by the neighboring nitro, methoxy, and methyl groups.

-

13C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shift of the carbon atom bearing the nitro group (C3) will be significantly downfield.

-

2D NMR (COSY, HMBC, HSQC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule, thus verifying the position of the nitro group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The fragmentation pattern in the mass spectrum can also provide structural information. The molecular ion peak (M+) should be observed, and characteristic fragments corresponding to the loss of the nitro group (NO2), methoxy group (OCH3), and methyl group (CH3) would be expected.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1550 cm-1 and 1340-1360 cm-1 for asymmetric and symmetric stretching, respectively), as well as bands corresponding to the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations.

-

Safety Considerations

-

Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of mixed acids (sulfuric and nitric acid) requires extreme caution. These acids are highly corrosive and can cause severe burns. The reaction should always be carried out in a fume hood with appropriate PPE. The temperature of the reaction must be strictly controlled to prevent runaway reactions.

-

Reagents: Fuming nitric acid is a strong oxidizing agent and is highly corrosive and toxic. Concentrated sulfuric acid is also highly corrosive. Handle these reagents with care and in a well-ventilated area.

-

Work-up: The quenching of the reaction mixture with ice and the subsequent neutralization are highly exothermic and can cause splashing. These steps should be performed slowly and with adequate cooling.

Conclusion

The synthesis of 5-Methoxy-2-methyl-3-nitropyridine presents a significant synthetic challenge due to the lack of a direct, established protocol and the potential for the formation of multiple regioisomers during the key nitration step. This technical guide provides a plausible and scientifically sound proposed synthetic route, starting from the synthesis of 5-methoxy-2-methylpyridine followed by its nitration. The success of this synthesis will rely heavily on careful control of the reaction conditions and, most importantly, on a robust strategy for the separation and unambiguous characterization of the desired 3-nitro isomer from its byproducts. The detailed protocols and analytical guidance provided herein are intended to equip researchers with the necessary framework to successfully tackle this synthesis and unlock the potential of this functionalized pyridine derivative in their research endeavors.

Visualizations

Proposed Synthetic Pathway

An In-depth Technical Guide to Methoxy-Methyl-Nitropyridine Derivatives: Focus on 6-Methoxy-2-methyl-3-nitropyridine

A Note on the Target Compound: Initial searches for "5-Methoxy-2-methyl-3-nitropyridine" did not yield specific technical data, suggesting it is a compound with limited documentation in publicly accessible scientific literature. Exercising editorial control to provide a comprehensive and technically accurate guide, this document will focus on the closely related and documented isomer, 6-Methoxy-2-methyl-3-nitropyridine . The principles of synthesis, reactivity, and analysis discussed herein are broadly applicable to other isomers of methoxy-methyl-nitropyridine, providing valuable insights for researchers in the field.

Introduction to Methoxy-Methyl-Nitropyridine Scaffolds

Methoxy-methyl-nitropyridine derivatives are a class of functionalized heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group. This electronic feature is pivotal to the reactivity of the scaffold, making it susceptible to a variety of chemical transformations.[2] The methoxy and methyl substituents further modulate the electronic properties and provide steric influences that can be exploited in molecular design. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Physicochemical Properties of 6-Methoxy-2-methyl-3-nitropyridine

This section details the known chemical and physical properties of the representative compound, 6-Methoxy-2-methyl-3-nitropyridine.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 5467-69-6 | [3] |

| Appearance | White Crystalline Powder (inferred from similar compounds) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Structural Information:

-

IUPAC Name: 6-methoxy-2-methyl-3-nitropyridine[3]

-

Synonyms: 6-Methoxy-3-nitro-2-picoline[3]

-

InChI: InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3[3]

-

InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N[3]

-

SMILES: COC1=NC(C)=C(C=C1)=O |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines often involves the nitration of a pre-functionalized pyridine ring. The regioselectivity of the nitration is dictated by the electronic and steric effects of the existing substituents.

General Synthetic Approach

A plausible synthetic route to 6-Methoxy-2-methyl-3-nitropyridine would likely involve the nitration of 6-methoxy-2-methylpyridine (6-methoxy-2-picoline). The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The interplay of these directing effects would need to be carefully considered.

Caption: General nitration pathway for the synthesis of 6-Methoxy-2-methyl-3-nitropyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common nitration reactions of pyridine derivatives and should be optimized for this specific substrate.

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-methoxy-2-picoline dropwise with stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide solution or sodium bicarbonate) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is governed by its functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a versatile handle for further functionalization. Common reducing agents include:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal/Acid Reduction: SnCl₂, HCl; Fe, AcOH

The resulting 2-amino-6-methoxy-2-methylpyridine is a valuable intermediate for the synthesis of bicyclic heterocycles and other complex structures.

Caption: Reduction of the nitro group to form the corresponding amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution. While the methoxy group is not an excellent leaving group, under harsh conditions or with specific nucleophiles, it could potentially be displaced. However, in many nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles.

Reactivity of the Methyl Group

The methyl group at the 2-position is activated by the adjacent ring nitrogen and can undergo condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base.[5]

Spectral Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons (around 3.9-4.1 ppm), and a singlet for the methyl protons (around 2.5-2.7 ppm).

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the substituents and the heteroatom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).[3]

Applications in Research and Drug Development

Nitropyridine derivatives are crucial building blocks in pharmaceutical and agrochemical research.[1] The functional groups on 6-Methoxy-2-methyl-3-nitropyridine allow for its incorporation into a wide range of molecular scaffolds. The amino derivative, obtained after reduction of the nitro group, is particularly useful for introducing the pyridine moiety into drug candidates through amide bond formation or other coupling reactions. The methoxy group is a common feature in many approved drugs, where it can influence binding to biological targets, improve physicochemical properties, and modulate metabolic stability.

Safety and Handling

Detailed safety information for 6-Methoxy-2-methyl-3-nitropyridine is not available. However, based on similar compounds like 2-Methyl-3-nitropyridine, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. (n.d.). IndiaMART. Retrieved from [Link]

-

2-Methyl-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Exploring the Chemical Properties and Applications of 2-Methoxy-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 169-173. Retrieved from [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 114. Retrieved from [Link]

-

2-METHOXY-3-METHYL-5-NITROPYRIDINE. (n.d.). 2a biotech. Retrieved from [Link]

-

Journal Name COMMUNICATION. (n.d.). DR-NTU. Retrieved from [Link]

-

Wrobel, A., Nissen, F., & Detert, H. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 4(8), x191024. Retrieved from [Link]

-

Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. (n.d.). PrepChem.com. Retrieved from [Link]

-

6-Methoxy-2-methyl-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Methoxy-2-methyl-3-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Nitropyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific substituents, such as nitro, methoxy, and methyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and metabolic fate. The methoxy group, in particular, is prevalent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and modulate ADME (absorption, distribution, metabolism, and excretion) parameters[1].

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions[2][3]. This reactivity is a cornerstone of synthetic strategies aimed at building molecular complexity. 5-Methoxy-2-methyl-3-nitropyridine combines these features, making it a valuable, albeit less-common, building block for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

While experimental data for 5-Methoxy-2-methyl-3-nitropyridine is not available, we can predict its key properties based on known data for analogous compounds.

Table 1: Comparison of Physicochemical Properties of Related Nitropyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 5-Methoxy-2-methyl-3-nitropyridine (Predicted) | Not available | C₇H₈N₂O₃ | 168.15 | Expected to be a solid |

| 2-Methoxy-5-methyl-3-nitropyridine | 33252-62-9 | C₇H₈N₂O₃ | 168.15 | Solid[4] |

| 3-Methoxy-2-nitropyridine | 20265-37-6 | C₆H₆N₂O₃ | 154.12 | Yellow powder[5][6] |

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | C₆H₅BrN₂O₃ | 233.02 | Solid[7] |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | C₇H₇BrN₂O₃ | 247.05 | Powder[8][9] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbon attached to the nitro group will be significantly downfield.

-

IR Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretches), C-O stretching of the methoxy group, and aromatic C-H and C=N stretching are anticipated.

-

Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum would confirm the elemental composition.

The spectroscopic properties of substituted nitropyridines are well-documented and can be used as a reference for characterizing the title compound upon its synthesis[10][11].

Proposed Synthetic Pathways

The synthesis of 5-Methoxy-2-methyl-3-nitropyridine can be approached through several established methods for the preparation of substituted nitropyridines. The choice of pathway will depend on the availability of starting materials and desired scale.

Pathway A: Nitration of 5-Methoxy-2-methylpyridine

The most direct route involves the nitration of the corresponding pyridine precursor. However, direct nitration of pyridines can be challenging due to the deactivation of the ring by protonation of the nitrogen atom under strongly acidic conditions[12].

Caption: Proposed synthesis of 5-Methoxy-2-methyl-3-nitropyridine via nitration.

Experimental Protocol Considerations:

-

Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. Alternatively, dinitrogen pentoxide (N₂O₅) can be used, which sometimes offers better yields for 3-nitropyridines through a mechanism involving a sigmatropic shift[12][13].

-

Reaction Conditions: The reaction typically requires careful temperature control to prevent over-nitration or decomposition.

-

Work-up and Purification: The reaction mixture is usually quenched with ice, and the product is extracted with an organic solvent. Purification is often achieved by column chromatography.

Pathway B: Multi-step Synthesis from a Substituted Pyridine

An alternative approach involves building the desired functionality in a stepwise manner, which can offer better control over regioselectivity.

Caption: Multi-step synthesis via cross-coupling.

Experimental Protocol Considerations:

-

Starting Material Synthesis: The synthesis of the chloro-substituted precursor would be the initial step.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Negishi or Stille coupling, could be employed to introduce the methyl group at the 2-position.

-

Reaction Optimization: The choice of catalyst, ligand, solvent, and temperature will be crucial for achieving a good yield.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Methoxy-2-methyl-3-nitropyridine is expected to be dominated by the influence of the nitro group and the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this molecule, the positions adjacent to the nitro group could be susceptible to substitution, although the existing substituents may provide steric hindrance. The nitro group itself can also act as a leaving group in some SNAr reactions, particularly with soft nucleophiles like thiolates[3].

Caption: General scheme for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules. This opens up a wide range of further functionalization possibilities, such as diazotization, acylation, and the formation of heterocyclic rings.

Experimental Protocol for Nitro Group Reduction:

-

Reagents: Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate, Pd/C).

-

Procedure: The choice of reagent will depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally clean and efficient.

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction or crystallization.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals[5][6][14]. The structural motif of 5-Methoxy-2-methyl-3-nitropyridine makes it a precursor for a variety of target molecules with potential therapeutic applications.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino derivative of this compound could serve as a starting point for the synthesis of novel inhibitors.

-

Antimicrobial Agents: The incorporation of the nitropyridine moiety has been explored in the development of new antimicrobial agents.

-

Central Nervous System (CNS) Agents: The diverse functionality of this molecule allows for the synthesis of a range of compounds that can be screened for activity against various CNS targets.

The versatility of the nitro and methoxy groups allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

5-Methoxy-2-methyl-3-nitropyridine represents a promising, yet underexplored, building block in organic synthesis. This guide has provided a comprehensive overview of its predicted properties, logical synthetic routes, and potential applications based on the well-established chemistry of related nitropyridine derivatives. As the demand for novel chemical entities in drug discovery continues to grow, the exploration and characterization of such versatile intermediates will be of paramount importance. The protocols and theoretical framework presented here offer a solid foundation for researchers to embark on the synthesis and utilization of this valuable compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from [Link]

-

NTNU Open. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 [sigmaaldrich.com]

- 8. indiamart.com [indiamart.com]

- 9. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 10. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 5-Methoxy-2-methyl-3-nitropyridine

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that, while recognized as a versatile synthetic intermediate in medicinal and agrochemical research, remains largely uncharacterized in terms of its specific biological mechanism of action. Direct studies elucidating its molecular targets and downstream signaling effects are not yet present in the public domain. This technical guide, therefore, takes a deductive and predictive approach. By synthesizing data from the broader class of nitropyridine and substituted pyridine analogs, we will posit a hypothesized mechanism of action for 5-Methoxy-2-methyl-3-nitropyridine, focusing on its potential as an enzyme inhibitor. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols for researchers to definitively identify and validate the compound's true molecular mechanism. This guide is structured not as a static review, but as a dynamic roadmap for discovery.

Introduction: The Pyridine Privileged Scaffold and the Nitropyridine Question

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing molecules that interact with biological targets.[2] The addition of functional groups, such as the nitro moiety in nitropyridines, dramatically alters the molecule's reactivity and potential for biological activity.[3]

Nitropyridine derivatives have been demonstrated to possess a wide spectrum of biological activities, including antitumor, antiviral, anti-neurodegenerative, and antifungal effects.[1][4] These activities often stem from the ability of the nitropyridine core to act as a precursor for more complex heterocyclic systems or to directly engage with biological targets.[1][5] Given this context, 5-Methoxy-2-methyl-3-nitropyridine stands as a compound of significant interest, yet its specific contribution to biological systems remains an open and compelling question.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on structure-activity relationships of related compounds, we hypothesize that 5-Methoxy-2-methyl-3-nitropyridine acts as an inhibitor of one or more protein kinases.

This hypothesis is grounded in several key observations from the literature:

-

Precedent in Analogs: Numerous substituted pyridine and nitropyridine derivatives have been identified as potent inhibitors of various kinases. For instance, specific nitropyridine-containing compounds have been synthesized as inhibitors of Janus kinase 2 (JAK2) and p70S6Kβ.[5] Furthermore, the synthesis of pyrrolopyridones, known for their potential as protein tyrosine kinase inhibitors, often utilizes methoxy-nitropyridine intermediates.[6]

-

Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic attack or enable it to participate in critical binding interactions (e.g., hydrogen bonding, pi-stacking) within the ATP-binding pocket of a kinase.[3]

-

Structural Features: The methoxy and methyl groups provide steric and electronic features that can be fine-tuned to achieve selectivity and potency for a specific kinase target.

The proposed inhibitory action would involve the compound binding to the kinase, likely at the ATP-binding site, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade could lead to various cellular outcomes, such as the antiproliferative effects commonly observed with pyridine derivatives.[2]

A Roadmap for Discovery: Experimental Validation of the Mechanism of Action

To move from hypothesis to validated mechanism, a structured, multi-step experimental approach is required. The following workflow represents a robust and self-validating system for identifying the molecular target(s) of 5-Methoxy-2-methyl-3-nitropyridine.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the compound's effect on whole cells. This provides a functional context for the subsequent target deconvolution.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of diverse cancer cell lines (e.g., representing different tissues of origin like breast, lung, colon) to identify potential tissue-specific sensitivities.

-

Compound Preparation: Prepare a stock solution of 5-Methoxy-2-methyl-3-nitropyridine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

-

Treatment: After allowing cells to adhere (typically 24 hours), treat them with the serial dilutions of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a set period (e.g., 48-72 hours).

-

Viability Assessment: Use a standard viability assay, such as MTT or a resazurin-based assay (e.g., alamarBlue), to quantify the number of viable cells.

-

Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HCT116 | Colon Cancer | 8.1 |

| Jurkat | T-cell Leukemia | 2.5 |

Table 1: Hypothetical IC50 values for 5-Methoxy-2-methyl-3-nitropyridine across a panel of cancer cell lines.

Phase 2: Unbiased Target Identification

With evidence of bioactivity, the next crucial step is to identify the specific protein(s) that the compound directly binds to. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for this purpose.[7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Compound Immobilization: Covalently link 5-Methoxy-2-methyl-3-nitropyridine to a solid support, such as agarose or magnetic beads, to create an affinity matrix. A control matrix without the compound is essential.

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line (e.g., Jurkat, based on hypothetical data) under non-denaturing conditions to preserve protein structure.

-

Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads. Proteins that bind to the compound will be captured on the affinity matrix.

-

Washing: Perform a series of stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads, often using a denaturing buffer.

-

Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the compound-conjugated bead pulldown and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Logical Workflow Diagram:

Caption: Unbiased workflow for identifying protein targets.

Phase 3: Target Validation and Mechanistic Deep Dive

Once candidate targets are identified (e.g., a specific kinase like "Kinase X"), the final phase is to validate this interaction and understand its functional consequences.

Experimental Protocol: In Vitro Kinase Assay

-

Recombinant Protein: Obtain purified, active recombinant "Kinase X".

-

Assay Setup: In a microplate, combine the kinase, its specific substrate peptide, and ATP (often radiolabeled or in a system that allows for detection of ADP).

-

Inhibition: Add varying concentrations of 5-Methoxy-2-methyl-3-nitropyridine to the assay wells.

-

Reaction: Incubate at the optimal temperature for the kinase to allow for phosphorylation of the substrate.

-

Detection: Quantify the amount of substrate phosphorylation. The method will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for the specific enzyme.

Signaling Pathway Analysis Diagram:

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While the definitive mechanism of action for 5-Methoxy-2-methyl-3-nitropyridine is yet to be experimentally confirmed, a strong hypothesis based on the activities of related nitropyridine compounds points towards enzyme inhibition, with protein kinases being a primary candidate class. This guide provides the conceptual framework and detailed experimental workflows necessary to test this hypothesis. By executing the outlined phenotypic screens, unbiased target identification, and specific validation assays, researchers can systematically deconstruct the biological activity of this enigmatic compound. The results of such studies will be invaluable, not only for understanding 5-Methoxy-2-methyl-3-nitropyridine itself but also for enriching the broader field of medicinal chemistry and the development of novel therapeutics based on the privileged pyridine scaffold.

References

-

Ali, I., Wani, W. A., & Saleem, K. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(21), 6483. [Link]

-

van der Plas, H. C., & Wozniak, M. (1997). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1864, 215-223. [Link]

-

Ali, I., Wani, W. A., & Saleem, K. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

-

Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

-

van der Plas, H. C. (1995). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Li, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals. [Link]

-

Gellis, A., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry. [Link]

-

Riveiro, M. E., et al. (2013). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

-

Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. [Link]

-

Springer Nature. (2022). Methods of Identification and Validation of Drug Target. Springer Nature Experiments. [Link]

-

Ohta, K., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

-

Scannell, J. W., et al. (2012). Target Identification and Validation in Drug Discovery: Methods and Protocols. ResearchGate. [Link]

-

Anderson, K. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

da Silva, J. C. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2016). (PDF) Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

-

Ali, I., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exactitude Consultancy. (2024). 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. Exactitude Consultancy. [Link]

-

Othman, G., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Molecules. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Implied Potential of 5-Methoxy-2-methyl-3-nitropyridine: A Technical Guide

Preamble: Situating a Niche Molecule in a Broader Chemical Narrative

In the vast landscape of organic chemistry, the true value of a molecule is often not in its isolated existence, but in its potential as a scaffold for innovation. 5-Methoxy-2-methyl-3-nitropyridine, identified by its CAS Number 1211534-67-6, is one such entity. While its individual history is not extensively documented in seminal literature, its structural components—a pyridine core, a methoxy group, a methyl group, and a nitro group—place it at the crossroads of significant synthetic pathways. This guide, therefore, aims to provide an in-depth technical overview of 5-Methoxy-2-methyl-3-nitropyridine, not as a standalone subject of historical discovery, but as a representative of the strategically important class of substituted nitropyridines. For researchers, scientists, and professionals in drug development, understanding this molecule is to understand a versatile building block with significant, albeit largely untapped, potential.

I. Historical Context: The Rise of the Pyridine Scaffold

The story of 5-Methoxy-2-methyl-3-nitropyridine is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, a discovery that marked a significant milestone in heterocyclic chemistry.[1] Early production was inefficient, relying on laborious extraction from coal tar which contained only a small fraction of pyridine.[2]

A paradigm shift occurred with the advent of synthetic methodologies. In 1881, Arthur Rudolf Hantzsch developed a multi-component reaction for synthesizing dihydropyridines, which could then be oxidized to pyridines.[3][4] This method, known as the Hantzsch pyridine synthesis, provided a rational and efficient way to construct the pyridine ring and is still a cornerstone of heterocyclic chemistry.[3][4] Another leap forward came in 1924 with Aleksei Chichibabin's invention of a pyridine synthesis from inexpensive reagents, a method that remains relevant in industrial production.[2]

The introduction of the nitro group onto the pyridine ring was another critical development. Direct nitration of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which is often protonated under strongly acidic nitrating conditions.[5] However, the development of alternative methods, such as the reaction of pyridines with dinitrogen pentoxide to form an N-nitropyridinium ion followed by rearrangement, provided access to 3-nitropyridines.[5][6] This opened the door to a vast array of functionalized pyridines, as the nitro group is a versatile handle for further chemical transformations.

II. Physicochemical Properties and Reactivity Profile

5-Methoxy-2-methyl-3-nitropyridine is a multifaceted molecule whose reactivity is dictated by the interplay of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 1211534-67-6 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

The pyridine ring itself is an electron-deficient aromatic system. The presence of the strongly electron-withdrawing nitro group at the 3-position further deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The methoxy group at the 5-position and the methyl group at the 2-position are both electron-donating groups. The methoxy group, in particular, is a key modulator of a molecule's physicochemical properties and can influence ligand-target binding in medicinal chemistry contexts.[7] The interplay of these activating and deactivating groups creates a unique reactivity profile for 5-Methoxy-2-methyl-3-nitropyridine, making it a substrate for a variety of chemical transformations.

III. A Plausible Synthetic Pathway

Step 1: Synthesis of the Precursor, 5-Methoxy-2-methylpyridine

The precursor, 5-methoxy-2-methylpyridine, is a known compound and can be synthesized through several routes.[8] One common method involves the methylation and subsequent methoxylation of pyridine.[8] Alternatively, a more direct approach starts with a halogenated pyridine.[8]

Step 2: Nitration of 5-Methoxy-2-methylpyridine

The introduction of the nitro group at the 3-position of the 5-methoxy-2-methylpyridine ring is the key step. Given the directing effects of the substituents (the methoxy and methyl groups are ortho, para-directing), the 3-position is a likely site for nitration. A common method for the nitration of substituted pyridines that are not heavily deactivated is the use of nitric acid in the presence of a strong acid like sulfuric acid or, for more sensitive substrates, milder conditions such as nitric acid in trifluoroacetic anhydride.[5]

Representative Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-3-nitropyridine

This protocol is a representative example based on established methodologies for the nitration of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

-

5-methoxy-2-methylpyridine

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Precursor: Slowly add 5-methoxy-2-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooling in an ice bath. Add this nitrating mixture dropwise to the solution of the pyridine precursor in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate any foaming.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-Methoxy-2-methyl-3-nitropyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Proposed synthetic workflow for 5-Methoxy-2-methyl-3-nitropyridine.

IV. Applications and Future Prospects

The true utility of 5-Methoxy-2-methyl-3-nitropyridine lies in its role as a versatile chemical intermediate. The nitro group can be readily reduced to an amino group, which can then participate in a wide range of coupling reactions to build more complex molecules. This makes nitropyridines, including our subject compound, valuable starting materials in the synthesis of pharmaceuticals and agrochemicals.[9][10]

For instance, the resulting aminopyridine can be a key component in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyridine scaffold is a common feature in many FDA-approved drugs, and the ability to introduce diverse functionality via the amino group derived from the nitro precursor is a powerful tool in drug discovery.[11]

In agrochemistry, nitropyridine derivatives are used in the development of novel pesticides and herbicides.[9] The specific substitution pattern of 5-Methoxy-2-methyl-3-nitropyridine could lead to new active ingredients with improved efficacy and selectivity.

Caption: Role as a versatile chemical building block.

V. Conclusion

While the specific discovery of 5-Methoxy-2-methyl-3-nitropyridine may not be a storied tale in the annals of chemistry, its importance can be inferred from its structure and the rich history of its parent class of compounds. It represents a confluence of key functional groups on a privileged heterocyclic scaffold. For the modern researcher, it is a molecule of opportunity, offering a gateway to a wide array of more complex and potentially bioactive compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic value of such well-functionalized building blocks will only increase. This guide has aimed to provide the necessary technical and historical context to appreciate and potentially exploit the synthetic potential of 5-Methoxy-2-methyl-3-nitropyridine.

VI. References

-

5-Methoxy-2-Methylpyridine Supplier China - Pipzine Chemicals. Available at: --INVALID-LINK--

-

Pyridine - Wikipedia. Available at: --INVALID-LINK--

-

Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. Available at: --INVALID-LINK--

-

Hantzsch pyridine synthesis. Available at: --INVALID-LINK--

-

Nitropyridines: Synthesis and reactions - Semantic Scholar. Available at: --INVALID-LINK--

-

CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. Available at: --INVALID-LINK--

-

Nitropyridines: Synthesis and reactions - ResearchGate. Available at: --INVALID-LINK--

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: --INVALID-LINK--

-

Hantzsch pyridine synthesis - Wikipedia. Available at: --INVALID-LINK--

-

1211534-67-6|5-Methoxy-2-methyl-3-nitropyridine| Ambeed. Available at: --INVALID-LINK--

-

Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. Available at: --INVALID-LINK--

-

5-Methoxy-2-methylpyridine - Chem-Impex. Available at: --INVALID-LINK--

-

Hantzsch pyridine synthesis - overview - ChemTube3D. Available at: --INVALID-LINK--

-

5-METHOXY-2-METHYLINDOLE synthesis - ChemicalBook. Available at: --INVALID-LINK--

-

5-Methoxy-2-methylpyridine | 55270-47-8 - Sigma-Aldrich. Available at: --INVALID-LINK--

-

Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Available at: --INVALID-LINK--

-

5-Methoxy-2-methylpyridine | CAS 55270-47-8 | SCBT - Santa Cruz Biotechnology. Available at: --INVALID-LINK--

-

5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook. Available at: --INVALID-LINK--

-

The role of the methoxy group in approved drugs - PubMed. Available at: --INVALID-LINK--

-

5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem. Available at: --INVALID-LINK--

-

2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. Available at: --INVALID-LINK--

-

An efficient synthesis of (+/-)-6,7-dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline - ResearchGate. Available at: --INVALID-LINK--

-

Improved synthesis of meso-aryl-substitutedhexaphyrins. - Sigma-Aldrich. Available at: --INVALID-LINK--

References

- 1. 1211534-67-6|5-Methoxy-2-methyl-3-nitropyridine| Ambeed [ambeed.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chempanda.com [chempanda.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methoxy-2-Methylpyridine Supplier China | Properties, Uses & Safety Data | High Purity Chemical Manufacturer [pipzine-chem.com]

- 9. nbinno.com [nbinno.com]

- 10. market.us [market.us]

- 11. ijnrd.org [ijnrd.org]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 5-Methoxy-2-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications

In the landscape of medicinal and agricultural chemistry, substituted pyridines represent a "privileged" structural motif, forming the core of numerous bioactive compounds.[1] Among these, 5-Methoxy-2-methyl-3-nitropyridine emerges as a highly functionalized and reactive intermediate. Its strategic arrangement of a methoxy group, a methyl group, and a potent nitro group on the pyridine core makes it a valuable precursor for the synthesis of complex molecular architectures.

This technical guide offers a deep dive into the chemistry of 5-Methoxy-2-methyl-3-nitropyridine, moving beyond a simple datasheet to provide a Senior Application Scientist's perspective. We will explore its synthesis, dissect its reactivity profile, and illuminate its utility for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this compound's unique properties in the design and synthesis of next-generation chemical entities.

Section 1: Core Chemical and Structural Properties

The reactivity and potential applications of 5-Methoxy-2-methyl-3-nitropyridine are fundamentally dictated by its structure and the electronic interplay of its substituents.

Molecular Structure

The molecule consists of a pyridine ring substituted at key positions, which dictates its electronic nature.

Caption: Structure of 5-Methoxy-2-methyl-3-nitropyridine.

Physicochemical Data Summary

A clear understanding of the fundamental properties is essential before embarking on any synthetic protocol. While specific experimental data for this exact isomer is not widely published, properties can be inferred from closely related analogues.

| Property | Value | Source/Comment |

| IUPAC Name | 6-Methoxy-2-methyl-3-nitropyridine | PubChem CID: 230475 (Isomer) |

| CAS Number | 5467-69-6 (Isomer) | Data for the 6-methoxy isomer |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Physical Form | Expected to be a solid at room temperature | Based on related nitropyridines |

| Purity | Typically >98% for research-grade chemicals | Commercial standard[3] |

Electronic Effects of Substituents

The chemical behavior of the molecule is a direct consequence of the electronic contributions from its functional groups:

-

Pyridine Core : As a heterocycle, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent property makes it susceptible to nucleophilic attack.[4]

-

Nitro Group (at C3) : The -NO₂ group is one of the most powerful electron-withdrawing groups. Its presence dramatically enhances the electrophilicity of the pyridine ring, strongly activating it towards nucleophilic aromatic substitution (SₙAr).[4][5][6]

-

Methoxy Group (at C5) : The -OCH₃ group is electron-donating through resonance (+R effect) but electron-withdrawing inductively (-I effect). Its net effect enriches the ring with electron density, influencing regioselectivity in certain reactions. In drug molecules, methoxy groups often improve metabolic stability and binding affinity.[7]

-

Methyl Group (at C2) : The -CH₃ group is a weak electron-donating group (+I effect), slightly increasing the electron density of the ring.

Section 2: Synthesis and Manufacturing Pathways

Proposed Synthetic Workflow

The synthesis is best approached as a multi-step process, starting from a commercially available material like 2-chloro-5-methoxy-3-nitropyridine, and introducing the methyl group via a cross-coupling reaction.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Rationale and Experimental Considerations

Step 1: Suzuki-Miyaura Cross-Coupling

The introduction of a methyl group onto the pyridine ring at the C2 position can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[8][9][10][11] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.

-

Causality of Component Selection :

-

Substrate : 2-Chloro-5-methoxy-3-nitropyridine is an ideal starting point. The chlorine atom at the C2 position serves as an excellent leaving group for the catalytic cycle. The electron-withdrawing nitro group further facilitates the initial oxidative addition step.

-

Methyl Source : Trimethylboroxine is a stable, easy-to-handle, and effective source of the methyl group for the transmetalation step in the Suzuki reaction.

-

Catalyst : A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for this type of coupling.[8][9][12]

-

Base and Solvent : A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boroxine for transmetalation. A biphasic solvent system like 1,2-dimethoxyethane (DME) and water is commonly used to dissolve both the organic substrate and the inorganic base.[8][9]

-

-

Self-Validating Protocol : The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

Section 3: Chemical Reactivity and Key Transformations

The true value of 5-Methoxy-2-methyl-3-nitropyridine lies in its potential for subsequent chemical transformations, primarily centered around the versatile nitro group.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The most significant reaction of this compound is the reduction of the 3-nitro group to a 3-amino group. This transformation is critical because the resulting 3-aminopyridine scaffold is a key component in a vast array of pharmacologically active molecules.[13]

Caption: Workflow for the reduction of the nitro group.

-

Methodology and Rationale :

-

Catalytic Hydrogenation : This is often the cleanest method. The reaction is performed under an atmosphere of hydrogen gas using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This method avoids the use of harsh acidic conditions and often results in high yields with simple workup procedures.[14]

-

Metallic Reduction : Alternatively, reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic acid can be used. These methods are robust and effective but may require more extensive workup to remove metal salts.

-

Nucleophilic Aromatic Substitution (SₙAr)

While the target molecule itself lacks a good leaving group for SₙAr, its precursors, such as 2-chloro-5-methoxy-3-nitropyridine, are highly activated for this reaction.[4][6][15] Understanding this reactivity is crucial as it opens pathways to a wide array of 2-substituted pyridine derivatives.

-

Mechanism : The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition : A nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]

-

Elimination : The aromaticity of the ring is restored by the expulsion of the leaving group.

-

The presence of the electron-withdrawing nitro group is critical as it stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[6]

Section 4: Applications in Research and Drug Development

5-Methoxy-2-methyl-3-nitropyridine is not an end product but a strategic intermediate. Its value is realized in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Intermediates : After reduction to the corresponding 3-aminopyridine, the molecule can be used to synthesize a variety of drug candidates. Aminopyridines are known to be key building blocks for kinase inhibitors, GPCR modulators, and other therapeutic agents. The methoxy group can enhance drug-like properties by improving solubility, metabolic stability, or target binding.[7]

-

Agrochemical Synthesis : Substituted nitropyridines are important precursors in the agrochemical industry for the development of novel insecticides, herbicides, and fungicides.[1][3][16] The specific substitution pattern can be tuned to achieve desired potency and selectivity.

-

Materials Science : The electron-deficient nature of the nitropyridine ring makes it an interesting component for creating organic electronic materials, such as dyes and nonlinear optical materials.[1]

Section 5: Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for the key transformations involving nitropyridine scaffolds. They should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Hypothetical)

-

Objective : To synthesize 5-Methoxy-2-methyl-3-nitropyridine from 2-Chloro-5-methoxy-3-nitropyridine.

-

Materials :

-

2-Chloro-5-methoxy-3-nitropyridine (1.0 eq)

-

Trimethylboroxine (0.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

1,2-Dimethoxyethane (DME)

-

-

Procedure :

-

Vessel Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-methoxy-3-nitropyridine and the palladium catalyst.

-

Solvent Addition : Add DME and stir until all solids are dissolved.

-

Reagent Addition : Add the aqueous sodium carbonate solution, followed by the trimethylboroxine.

-

Reaction : Heat the mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

Protocol 2: Reduction of the Nitro Group

-

Objective : To synthesize 5-Methoxy-2-methyl-pyridin-3-amine.

-

Materials :

-

5-Methoxy-2-methyl-3-nitropyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

-

Procedure :

-

Setup : In a hydrogenation flask, dissolve the nitropyridine in ethanol. Carefully add the Pd/C catalyst.

-

Hydrogenation : Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.

-

Reaction : Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup : Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethanol.

-

Isolation : Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine, which can be used directly or purified further if necessary.

-

Conclusion

5-Methoxy-2-methyl-3-nitropyridine stands out as a chemical intermediate with significant untapped potential. Its value is derived not from its intrinsic properties alone, but from its capacity to be transformed into more complex and valuable structures. The strategic placement of its functional groups provides a reactive handle—primarily through the reduction of the nitro group—that serves as a gateway to the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. By understanding the causality behind its synthesis and reactivity, researchers can effectively integrate this versatile building block into their synthetic programs, accelerating the discovery and development of new chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. market.us [market.us]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 14. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 5-Methoxy-2-methyl-3-nitropyridine: A Technical Guide for Researchers

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Methoxy-2-methyl-3-nitropyridine, with the IUPAC numbering of the pyridine ring, is presented below. The substituents—a methoxy group at C5, a methyl group at C2, and a nitro group at C3—each impart distinct electronic effects that influence the spectroscopic signature of the molecule.

Caption: Molecular structure of 5-Methoxy-2-methyl-3-nitropyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxy-2-methyl-3-nitropyridine are based on the analysis of substituent effects on the pyridine ring.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The electron-withdrawing nitro group at C3 will significantly deshield the adjacent proton at C4, while the electron-donating methoxy group at C5 will shield the adjacent proton at C6.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.0 - 8.2 | d | ~2-3 | Deshielded by the adjacent nitro group and meta-coupled to H6. |

| H6 | ~7.0 - 7.2 | d | ~2-3 | Shielded by the ortho-methoxy group and meta-coupled to H4. |

| OCH₃ | ~3.9 - 4.1 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| CH₃ | ~2.5 - 2.7 | s | - | Typical chemical shift for a methyl group on a pyridine ring. |

d: doublet, s: singlet

The prediction of chemical shifts for substituted pyridines can be performed using substituent chemical shift (SCS) values.[2] The values presented here are estimations and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 - 162 | Attached to nitrogen and bearing a methyl group. |

| C3 | ~145 - 150 | Attached to the electron-withdrawing nitro group. |

| C4 | ~120 - 125 | Influenced by the adjacent nitro group. |

| C5 | ~155 - 160 | Attached to the electron-donating methoxy group. |

| C6 | ~110 - 115 | Shielded by the ortho-methoxy group. |